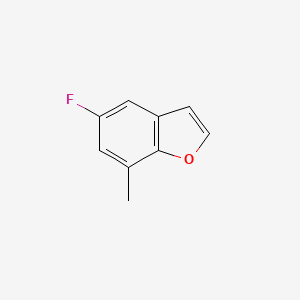

5-Fluoro-7-methyl-1-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7FO |

|---|---|

Molecular Weight |

150.15 g/mol |

IUPAC Name |

5-fluoro-7-methyl-1-benzofuran |

InChI |

InChI=1S/C9H7FO/c1-6-4-8(10)5-7-2-3-11-9(6)7/h2-5H,1H3 |

InChI Key |

WZPYSMXPDDTJOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1OC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 5 Fluoro 7 Methyl 1 Benzofuran and Analogous Fluorinated Benzofurans

Established Synthetic Routes for Benzofuran (B130515) Core Construction

The formation of the benzofuran nucleus is typically accomplished through the construction of the furan (B31954) ring fused to a benzene (B151609) core. The primary strategies involve forming a key C-O and/or C-C bond via the cyclization of appropriately substituted phenolic precursors.

The use of substituted phenols as starting materials is a cornerstone of benzofuran synthesis. These methods can be broadly categorized into intramolecular and intermolecular approaches, depending on whether the furan ring is formed from a single precursor or by the reaction of two separate molecules.

Intramolecular cyclization is a highly effective strategy that involves a phenol (B47542) derivative with a reactive side chain at the ortho position. This side chain contains the necessary carbon atoms to form the furan ring.

A prominent example is the cyclization of ortho-alkynylphenols. This transformation can be catalyzed by various transition metals, including gold, indium, and zinc, and typically proceeds via a 5-endo-dig cyclization pathway to furnish C2-substituted benzofurans nih.gov. For instance, the reaction of a 2-alkynylphenol can be promoted to form the benzofuran ring, a process applicable to precursors bearing fluorine and methyl groups nih.govresearchgate.net. Another important intramolecular route is the oxidative cyclization of ortho-alkenylphenols, such as o-allylphenols or o-hydroxystilbenes nih.govorganic-chemistry.org. This reaction often employs palladium catalysts or iodine(III) reagents to facilitate the C-O bond formation and subsequent aromatization nih.govorganic-chemistry.org. A study demonstrated that treating o-cresol (a methyl-substituted phenol) with an alkynyl sulfoxide yielded a mixture of 7-methyl- and 4-methyl-substituted benzofurans, showcasing a method applicable to the synthesis of the target compound's scaffold rsc.orgresearchgate.net. Similarly, 2-trifluoromethylphenol was successfully converted to 7-trifluoromethyl-substituted benzofuran, highlighting the viability of this approach for fluorinated analogues rsc.orgresearchgate.net.

Intermolecular strategies involve the direct reaction of a phenol with a coupling partner that provides the atoms for the furan ring. These methods are often designed as one-pot procedures, enhancing synthetic efficiency.

A notable example is the copper-catalyzed aerobic oxidative cyclization of phenols and terminal alkynes rsc.org. This method allows for the regioselective synthesis of polysubstituted benzofurans through a sequential nucleophilic addition of the phenol to the alkyne, followed by oxidative cyclization rsc.org. Another approach involves the reaction of phenols with β-ketoesters, catalyzed by iron, to form ethyl 2-arylbenzofuran-3-carboxylates. Radical cyclization cascades have also been developed, where a single-electron transfer can initiate a cyclization followed by an intermolecular coupling to build complex benzofuran structures nih.gov. These intermolecular routes provide a flexible means to construct the benzofuran core from simple, readily available phenolic starting materials.

Transition metals, particularly palladium and copper, are indispensable catalysts in modern organic synthesis and feature prominently in the construction of benzofurans. They enable a wide range of transformations, including cross-coupling, C-H activation, and annulation reactions, offering high efficiency and functional group tolerance nih.govecampus.com.

Palladium catalysis offers a multitude of pathways for benzofuran synthesis. One of the most powerful techniques is the Sonogashira coupling of o-halophenols (typically o-iodophenols) with terminal alkynes, followed by an in-situ intramolecular cyclization nih.govacs.org. This tandem reaction builds the C2-C3 bond and the C-O bond of the furan ring in a single pot.

Another key palladium-catalyzed method is the direct C-H bond functionalization and annulation. For example, phenols can react with bromoalkynes first through addition, followed by a palladium-catalyzed intramolecular direct C-H functionalization to afford 2-substituted benzofurans organic-chemistry.org. Oxidative cyclization of o-cinnamyl phenols, using a Pd(II) catalyst and an oxidant like benzoquinone, provides a route to 2-benzyl benzofurans organic-chemistry.org. Furthermore, palladium catalysts have been employed in cascade reactions, such as the cyclization of 2-alkynylphenols with bromoalkynes to produce 3-alkynylbenzofurans researchgate.net.

Table 1: Overview of Palladium-Catalyzed Methodologies for Benzofuran Synthesis | Reaction Type | Substrates | Typical Catalyst System | Key Features | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | One-pot synthesis of 2-substituted benzofurans. nih.govacs.org | | C-H Activation/Functionalization | Phenols, Bromoalkynes | Pd(OAc)₂ | Forms 2-substituted benzofurans via intramolecular cyclization. organic-chemistry.org | | Oxidative Annulation | o-Cinnamyl Phenols | [PdCl₂(CH₃CN)₂], Benzoquinone | Regioselective synthesis of 2-benzyl benzofurans. organic-chemistry.org | | Cascade Cyclization/Alkynylation | 2-Alkynylphenols, Bromoalkynes | Pd Catalyst | Direct synthesis of 3-alkynylbenzofurans under mild conditions. researchgate.net |

Copper catalysts provide a cost-effective and efficient alternative for synthesizing benzofurans. They are particularly effective in promoting coupling and cyclization reactions. A widely used method involves the copper-catalyzed coupling of N-tosylhydrazones (derived from o-hydroxybenzaldehydes) with terminal alkynes, which proceeds via a coupling/cyclization sequence to yield benzofurans organic-chemistry.org.

Copper salts also facilitate one-pot syntheses. For instance, reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst is a green and efficient approach to the benzofuran core acs.org. In some cases, copper is used as a co-catalyst with palladium, particularly in Sonogashira reactions, to facilitate the formation of the copper acetylide intermediate, which is crucial for the coupling step nih.govacs.org. A highly practical intermolecular method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes, using molecular oxygen as the terminal oxidant, which represents an environmentally benign process rsc.org.

Table 2: Selected Copper-Catalyzed Routes to Benzofurans | Reaction Type | Substrates | Typical Catalyst System | Key Features | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Coupling/Cyclization | o-Hydroxybenzaldehyde N-tosylhydrazones, Terminal Alkynes | CuBr | Ligand-free conditions, good functional group tolerance. organic-chemistry.org | | One-Pot Multicomponent Reaction | o-Hydroxy Aldehydes, Amines, Alkynes | CuI | Green synthesis, often in eco-friendly solvents. acs.org | | Aerobic Oxidative Cyclization | Phenols, Terminal Alkynes | Cu Catalyst, O₂ | One-pot, regioselective, uses air as the oxidant. rsc.org | | Sonogashira Co-catalysis | o-Iodophenols, Terminal Alkynes | Pd Catalyst, CuI | CuI acts as a co-catalyst to facilitate C-C bond formation. nih.govacs.org |

Transition Metal-Catalyzed Annulation and Cyclization Processes

Rhodium-Mediated Catalysis for Benzofuran Synthesis

Rhodium-based catalysts have become significant in the synthesis of benzofuran scaffolds. acs.org Various rhodium-mediated strategies have been developed to construct the benzofuran core through processes like C-H activation, annulation, and multicomponent reactions. acs.orgnih.gov

One approach involves the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids using a relay rhodium-mediated catalysis system. acs.orgnih.gov This method, which utilizes toluene sulfonic acid, proceeds via β-specified carborhodation, hydrolysis, and then a Brønsted-acid-mediated cyclization to yield the benzofuran product. acs.orgnih.gov It has been observed that substrates with electron-donating substituents tend to produce higher yields of the target molecules. acs.orgnih.gov

Another notable rhodium-catalyzed method is the C-H directing group migration between 1,3-diynes and N-benzoxyacetamide. acs.orgnih.gov This novel synthesis of the benzofuran ring addresses the challenges of stereo- and regioselectivity typically associated with C–H alkenylation. acs.orgnih.gov Furthermore, rhodium-catalyzed annulation in the presence of an additive like NaOPiv·H₂O has been shown to give high yields of benzofuran derivatives through a mechanism involving C–H activation, migratory insertion, protonation, and intramolecular substitution. acs.org

Researchers have also utilized cyclopentadienyl-based rhodium complexes for the synthesis of C4-substituted benzofurans by mediating a vinylene transfer between a vinyl carbonate and a meta-salicylic acid derivative. acs.orgnih.gov This reaction pathway involves four main steps: C–H activation, migratory insertion of the vinylene source, reductive elimination, and intramolecular cyclization. nih.gov

Table 1: Examples of Rhodium-Mediated Benzofuran Synthesis

| Starting Materials | Catalyst/Reagents | Key Process | Ref. |

|---|---|---|---|

| Propargyl alcohols, Aryl boronic acids | Rhodium catalyst, Toluene sulfonic acid | Relay catalysis, Arylation, Cyclization | acs.orgnih.gov |

| 1,3-diynes, N-benzoxyacetamide | Rhodium catalyst | C-H directing group migration | acs.orgnih.gov |

| N-phenoxyacetamides, Iodonium ylides | Rhodium catalyst | C–H Heteroarylation/Alkenylation | acs.org |

Base-Promoted Synthetic Protocols

Base-promoted synthetic routes offer an alternative, often metal-free, pathway to benzofuran derivatives. These methods can be simple, inexpensive, and avoid the use of air-sensitive reagents. nih.gov A common strategy involves the base-promoted cyclization of o-alkynylphenols. nih.gov This heteroannulation can produce 2-substituted benzo[b]furans in moderate to good yields and is notable for its applicability in synthesizing derivatives, like 5-nitrobenzofuran, which are challenging to produce via other methods. nih.gov

The Rap-Stoermer reaction, a classic method, has been modernized with the use of bases like triethylamine as a catalyst. acs.org In this protocol, α-haloketones are treated with substituted salicylaldehydes, proceeding through a Dieckmann-like aldol condensation to form the benzofuran ring. acs.org Another amine base, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been effectively used to promote the synthesis of benzofurans from phenacyl halides and o-hydroxy benzaldehyde. researchgate.net In this reaction, DABCO acts as both a base and a nucleophile. researchgate.net

Additionally, base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene has been developed to prepare highly functionalized benzofurans. organic-chemistry.org This reaction proceeds through chloromethylene furan intermediates, which then undergo a facile rearrangement under mild acidic conditions to form benzofuran carbaldehydes. organic-chemistry.org

Table 2: Base-Promoted Benzofuran Synthesis Protocols

| Precursors | Base/Catalyst | Reaction Type | Ref. |

|---|---|---|---|

| o-Alkynylphenols | Sodium Azide (NaN₃) | Cyclization/Heteroannulation | nih.gov |

| α-Haloketones, Salicylaldehydes | Triethylamine | Rap-Stoermer / Dieckmann-like condensation | acs.org |

| Phenacyl halides, o-Hydroxy benzaldehyde | DABCO | Condensation/Cyclization | researchgate.net |

Targeted Fluorination Strategies for Benzofuran Derivatives

Sigmatropic Dearomatization/Defluorination Methodologies

A sophisticated strategy for synthesizing fluorinated benzofurans from polyfluorophenols involves a sigmatropic dearomatization/defluorination sequence. nih.gov This multi-step process begins with an interrupted Pummerer reaction of ketene (B1206846) dithioacetal monoxides with polyfluorophenols, which is followed by a nih.govnih.gov sigmatropic rearrangement. nih.gov The subsequent key steps are a zinc-mediated reductive removal of a fluoride (B91410) atom from the dearomatized intermediate and an acid-promoted cyclization/aromatization to yield the final fluorinated benzofuran product. nih.gov

Another well-established method utilizes a nih.govnih.gov-sigmatropic rearrangement triggered by the N-trifluoroacetylation of oxime ethers. organic-chemistry.org Acylation of oxime ethers with trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT) in the presence of 4-dimethylaminopyridine (DMAP) leads to the formation of benzofurans under mild conditions. organic-chemistry.org While TFAA tends to produce dihydrobenzofurans, the TFAT-DMAP system is highly efficient for the direct synthesis of benzofurans. organic-chemistry.orgrsc.org This method has proven effective for the short synthesis of natural 2-arylbenzofurans without requiring the protection of hydroxyl groups. organic-chemistry.org

More recently, an unusual benzofuran synthesis from 2,6-disubstituted phenols and alkynyl sulfoxides has been developed that proceeds via a charge-accelerated nih.govnih.gov-sigmatropic rearrangement followed by substituent migration. rsc.org This unique mechanism allows for the preparation of highly substituted and even fully substituted benzofurans. rsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Benzofuran Synthesis

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorinated heterocycles, including benzofurans. nih.gov The reaction mechanism is typically a two-step addition-elimination process. core.ac.uk A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk Aromatization is then restored by the elimination of a leaving group, often a fluoride ion. core.ac.uk

The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack, making fluoroarenes excellent substrates for SNAr reactions. core.ac.ukmasterorganicchemistry.com In the context of benzofuran synthesis, a tandem SNAr-cyclocondensation strategy can be employed. nih.gov This approach uses polyfluorinated arene building blocks, such as pentafluorobenzonitrile, where reliable SNAr reactions allow for the annelation of the furan ring. nih.gov For instance, reacting 4-substituted tetrafluorobenzonitrile derivatives with α-hydroxy carbonyl compounds as bis-nucleophilic reagents leads to the formation of substituted fluorinated benzofurans. nih.gov

The reactivity order in SNAr is F > Cl > Br > I, which is opposite to that of SN1/SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the nucleophilic attack on the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com Organic photoredox catalysis has also enabled the SNAr of unactivated (electron-neutral or electron-rich) fluoroarenes under mild conditions. nih.gov

Electrophilic Fluorination Approaches (e.g., using Selectfluor®)

Direct fluorination of a pre-formed benzofuran ring can be achieved using electrophilic fluorinating agents. rsc.orgnih.gov Selectfluor® (F-TEDA-BF₄) is a widely used reagent for this purpose due to its stability, ease of handling, and broad reactivity. wikipedia.org It is a colorless salt that can introduce a fluorine atom into organic substrates in a single step, often with high regioselectivity.

An efficient protocol has been developed for the fluorination of 2-substituted benzo[b]furans using Selectfluor® in a mixture of acetonitrile (B52724) (MeCN) and water. rsc.orgnih.gov This reaction proceeds to form 3-fluoro-2-hydroxy-2-substituted benzo[b]furans. rsc.orgnih.gov These intermediates can then be readily converted to the corresponding 3-fluorinated, 2-substituted benzo[b]furans in high yields via dehydration, for example, using thionyl chloride (SOCl₂) and pyridine (B92270). rsc.orgnih.gov

The mechanism of electrophilic fluorination with reagents like Selectfluor® can proceed through either an electron transfer pathway or a direct Sₙ2 attack at the fluorine atom. wikipedia.org Studies on the fluorination of glycals with Selectfluor® suggest that the reaction does not involve a single electron transfer process. nih.gov

Specific Synthetic Pathways for 5-Fluoro-7-methyl-1-benzofuran

A plausible route could begin with the synthesis of a 7-methylbenzofuran-2(3H)-one intermediate. This can be achieved through the reaction of 3-hydroxy-4-methyl-2H-pyran-2-one with a suitable nitroalkene. nsf.gov The resulting benzofuranone can then be converted to 7-methyl-1-benzofuran.

Alternatively, a starting material such as 2-bromo-4-fluoro-6-methylphenol could be used. A palladium-catalyzed Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (annulation), would construct the benzofuran core, incorporating the methyl and fluoro groups from the outset.

Once the 7-methyl-1-benzofuran scaffold is in place, direct electrophilic fluorination could be attempted to introduce the fluorine atom at the 5-position. However, regioselectivity can be an issue. A more controlled approach would involve building the molecule from a precursor that already contains the desired substitution pattern. For example, starting with 4-fluoro-2-methylphenol (B144770), a sequence involving ortho-alkynylation followed by a base-promoted cyclization could potentially yield the target compound. The synthesis of related compounds like ethyl 5-hydroxy-2,7-dimethylbenzofuran-3-carboxylate demonstrates the feasibility of constructing benzofurans with substitution at the 7-position. thieme-connect.com Similarly, the synthesis of 5-fluoro-2-methyl-3-(4-methylphenylsulfonyl)-1-benzofuran confirms that the 5-fluoro-benzofuran scaffold is a stable and accessible structure. nih.gov

Design and Synthesis from Tailored Precursors

The construction of the this compound skeleton from tailored precursors involves the strategic formation of the furan ring onto a pre-functionalized benzene ring. This approach offers precise control over the final substitution pattern.

One common strategy involves the intramolecular cyclization of suitably substituted phenols. For instance, the reaction of polyfluorophenols can proceed through a sigmatropic dearomatization/defluorination strategy. This multi-step process includes an interrupted Pummerer reaction, followed by a rsc.orgrsc.org sigmatropic rearrangement, reductive removal of a fluoride, and finally an acid-promoted cyclization to yield the benzofuran structure. nih.gov Similarly, o-allylphenols can undergo palladium(II)-catalyzed oxidative annulation to form the benzofuran ring. mdpi.com

Another powerful method is the tandem SNAr (Nucleophilic Aromatic Substitution)-cyclocondensation reaction. rsc.orgnih.gov This approach utilizes highly fluorinated arenes, such as 4-substituted perfluorobenzonitriles, which react with α-hydroxycarbonyl compounds in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgnih.gov The reaction proceeds via an initial SNAr reaction, followed by an intramolecular condensation to form the furan ring, yielding novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. rsc.orgnih.gov

The use of gem-difluoropropargylic intermediates provides another versatile route. aub.edu.lb These precursors can undergo an intramolecular oxa-Michael addition to form gem-difluorodihydrobenzofurans, which can then be converted to the corresponding monofluorinated benzofurans through a Palladium-catalyzed defluorination process. aub.edu.lb

| Precursor Type | Key Reaction | Resulting Benzofuran | Reference |

| Polyfluorophenols | Interrupted Pummerer reaction / rsc.orgrsc.org-sigmatropic rearrangement | Fluorinated 2-methylsulfanyl benzofurans | nih.gov |

| 4-Substituted perfluorobenzonitriles & α-hydroxycarbonyls | Tandem SNAr-cyclocondensation | 3-Amino-2,6-disubstituted-4,5,7-trifluorobenzofurans | rsc.orgnih.gov |

| gem-Difluoropropargylic intermediates | Intramolecular oxa-Michael addition / Pd-catalyzed defluorination | Monofluorinated benzofurans | aub.edu.lb |

| o-Substituted phenols & alkynyl sulfoxides | rsc.orgrsc.org-Sigmatropic rearrangement / substituent migration | Highly substituted benzofurans (e.g., 4-methyl- and 7-methylbenzofurans) | rsc.org |

| 3-Hydroxy-2-pyrones & nitroalkenes with ester groups | Diels-Alder cycloaddition / elimination / cyclization | Regioselectively substituted benzofuranones and benzofurans | nsf.gov |

Late-Stage Functionalization Strategies for Fluorine and Methyl Introduction

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that allows for the direct modification of complex molecules at a late point in their synthesis, enabling rapid access to analogues without the need for de novo synthesis. nih.govnih.gov

Fluorine Introduction: The direct introduction of fluorine onto a benzofuran scaffold can be achieved through C-H functionalization. Electrophilic fluorinating reagents, such as Selectfluor™ (F-TEDA-BF4), are commonly used. nih.gov For example, 2-substituted benzo[b]furans can be fluorinated with Selectfluor™ in a mixture of acetonitrile and water to produce 3-fluoro-2-hydroxy-2-substituted benzo[b]furans. These intermediates can then be dehydrated to yield 3-fluorinated, 2-substituted benzo[b]furans. nih.gov

Transition metal catalysis has emerged as a key technology for site-selective C-H fluorination. mpg.dempg.de Palladium-catalyzed methods have been developed for the electrophilic C-H fluorination of arenes using mild fluorinating reagents. mpg.de This approach is particularly valuable as it can offer high regioselectivity and functional group tolerance, which are crucial for the late-stage modification of complex molecules. mpg.dempg.de

Methyl Introduction: The introduction of a methyl group can be accomplished via directed C-H methylation. An iridium-catalyzed, carboxylate-directed ortho C-H methylation of benzoic acids has been reported. nih.gov While this method is specific to benzoic acids, the principle of directed C-H activation could be adapted for benzofuran systems by incorporating a suitable directing group. This strategy is advantageous for its high regioselectivity and tolerance of various functional groups, making it suitable for late-stage applications in drug discovery. nih.gov

| Functional Group | Reagent/Catalyst | Method | Target Position | Reference |

| Fluorine | Selectfluor™ | Electrophilic Fluorination | C3-position of 2-substituted benzofurans | nih.gov |

| Fluorine | Palladium catalyst & electrophilic F+ source | Catalytic C-H Fluorination | Aromatic C-H bonds | mpg.dempg.de |

| Methyl | Iridium catalyst & MeBF3K | Directed C-H Methylation | Ortho to a directing group (e.g., carboxylic acid) | nih.gov |

Innovative and Sustainable Synthesis of Fluorinated Benzofurans

Modern synthetic chemistry emphasizes the development of innovative and sustainable methods that increase efficiency, reduce waste, and improve safety. These principles are being applied to the synthesis of fluorinated benzofurans through microwave-assisted techniques, solvent-free reactions, and the development of advanced catalysts.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govresearchgate.net Several protocols for the synthesis of benzofuran derivatives have been adapted for microwave assistance. For example, a multicomponent protocol for the synthesis of benzofuran-2-carboxamides from commercially available starting materials has been developed using microwave heating, achieving highly functionalized products in very short reaction times without the need for a transition-metal catalyst. kcl.ac.uk The treatment of α-unsubstituted β,β-difluoro-o-hydroxystyrenes with DBU under microwave irradiation facilitates a nucleophilic 5-endo-trig cyclization to afford 2-fluorobenzofurans in high yields. researchgate.net

Solvent-Free Methodologies: Solvent-free, or neat, reactions represent a significant step towards green chemistry by eliminating the use of volatile organic solvents. researchgate.net An effective protocol for the solvent-free fluorination of electron-rich aromatic compounds using Selectfluor™ (F-TEDA-BF4) has been described. researchgate.net This method allows for the easy and efficient isolation of fluorinated products by vacuum sublimation, avoiding the need for solvents and resulting in high yields and purity with low environmental impact. researchgate.net Catalyst-free syntheses of benzofuran derivatives have also been reported in solvents like ethanol, which, while not strictly solvent-free, represents a move towards more environmentally benign conditions. mdpi.com

| Methodology | Key Features | Example Application | Reference |

| Microwave-Assisted | Rapid heating, reduced reaction times, improved yields | Synthesis of benzofuran-2-carboxamides; Synthesis of 2-fluorobenzofurans | researchgate.netkcl.ac.uk |

| Solvent-Free | Elimination of organic solvents, reduced waste, simplified workup | Fluorination of aromatic compounds with Selectfluor™ | researchgate.net |

Catalyst Development for Enhanced Reaction Efficiency

The development of novel and more efficient catalysts is central to advancing the synthesis of complex molecules like fluorinated benzofurans. Transition-metal catalysis, in particular, offers a wide array of transformations for C-C and C-O bond formation.

Palladium Catalysis: Palladium-based catalysts are widely used in benzofuran synthesis. One-pot syntheses can be achieved via Sonogashira cross-coupling reactions of o-iodophenols with terminal alkynes, followed by intramolecular cyclization. organic-chemistry.org Palladium nanoparticles have been shown to be effective catalysts for these reactions under ambient conditions. organic-chemistry.org

Copper Catalysis: Copper catalysts are a cost-effective alternative to palladium for many transformations. Copper iodide (CuI) can catalyze the one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes in eco-friendly deep eutectic solvents. acs.org Copper-catalyzed oxidative coupling reactions have also been developed for the formation of C-C bonds in the synthesis of benzofurans. thieme-connect.com

Other Transition Metals: Other metals such as rhodium, ruthenium, and iron have also found application. Rhodium-catalyzed multicomponent synthesis can provide optically active benzofurans. acs.org Ruthenium catalysts are effective for the cycloisomerization of certain propargylic alcohols to yield benzofurans. organic-chemistry.org Iron-mediated fluorination of potassium aryltrifluoroborates with Selectfluor® provides an alternative route to fluorinated arenes under mild conditions. researchgate.net

The continuous development of these catalytic systems, focusing on lower catalyst loadings, higher turnover numbers, and the use of more abundant and less toxic metals, is crucial for the efficient and sustainable synthesis of this compound and its analogues.

Chemical Reactivity and Transformations of 5 Fluoro 7 Methyl 1 Benzofuran

Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In benzofurans, these reactions typically occur on the electron-rich furan (B31954) ring, primarily at the C2 and C3 positions, or on the benzene (B151609) ring at positions C4, C5, C6, and C7. stackexchange.comechemi.comechemi.com The regioselectivity of these reactions is dictated by the stability of the intermediate carbocation (sigma complex). stackexchange.comechemi.com For the parent benzofuran, electrophilic attack is generally favored at the C2 position due to the effective stabilization of the positive charge by the adjacent benzene ring. stackexchange.comechemi.com

In 5-Fluoro-7-methyl-1-benzofuran, the fluorine atom at C5 and the methyl group at C7 exert significant influence on the regioselectivity of electrophilic attack on the benzene ring. The methyl group is an activating, ortho-, para-directing group, which would favor substitution at the C6 position. Conversely, the fluorine atom is a deactivating but also ortho-, para-directing group, which would also direct electrophiles to the C6 and C4 positions.

The combined effect of these substituents suggests that electrophilic attack on the benzene ring of this compound would likely occur at the C4 or C6 positions. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile. For instance, in related substituted benzofurans, halogenation has been shown to be highly regioselective. acs.orgresearchgate.net While specific studies on the nitration or Friedel-Crafts reactions of this compound are not extensively documented, predictions can be made based on established principles of electrophilic aromatic substitution. acs.orgdntb.gov.ua

A computational approach using RegioSQM20, which predicts regioselectivity based on the lowest free energy of the protonated isomer, could provide further insight into the most likely sites of electrophilic attack. nih.gov

Nucleophilic Reactions and Functional Group Interconversions on the Benzofuran Scaffold

Nucleophilic aromatic substitution (SNAr) on the benzene ring of benzofurans is generally challenging due to the electron-rich nature of the aromatic system. nih.gov However, the presence of the electron-withdrawing fluorine atom at the C5 position in this compound could potentially facilitate nucleophilic attack at this position under forcing conditions, leading to the displacement of the fluoride (B91410) ion. nih.govsmolecule.comnih.gov The viability of such a reaction would be highly dependent on the strength of the nucleophile and the reaction conditions. nih.gov

Functional group interconversions on derivatives of this compound are more common. For example, a carboxylic acid group at the C2 position can be converted to an amide through coupling reactions. mdpi.com The methyl group at C7 could potentially undergo radical halogenation to introduce a handle for further functionalization.

Oxidation and Reduction Chemistry of this compound

The reduction of the benzofuran ring is also possible. For instance, the parent benzofuran can be reduced with lithium in the presence of a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB). researchgate.net Functional groups attached to the this compound scaffold can also be selectively reduced. For example, a carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. kyoto-u.ac.jp

Transition Metal-Catalyzed Cross-Coupling Reactions at Reactive Sites

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds on the benzofuran scaffold. nobelprize.org For this compound, several positions could potentially undergo cross-coupling reactions.

The C-F bond at the 5-position could be a site for cross-coupling, although activation of C-F bonds typically requires specific catalytic systems, often involving nickel or palladium with specialized ligands. beilstein-journals.orgmdpi.com More commonly, to facilitate cross-coupling, a halogen, such as bromine or iodine, is first introduced onto the benzofuran ring. For example, bromination could potentially occur at the C4 or C6 positions, which would then serve as handles for Suzuki, Heck, or Sonogashira coupling reactions. beilstein-journals.orgnih.govresearchgate.netnih.govrsc.org

The Suzuki-Miyaura coupling, for instance, is widely used to couple aryl halides with boronic acids. nih.govresearchgate.netbeilstein-journals.org The Heck reaction allows for the vinylation of aryl halides, nih.govnih.gov and the Sonogashira coupling enables the introduction of alkyne moieties. stackexchange.comsmolecule.comresearchgate.netresearchgate.netrsc.org While specific examples for this compound are not detailed in the literature, the general applicability of these reactions to substituted benzofurans is well-established. nih.govbeilstein-journals.orgresearchgate.netnih.gov

Table 1: Potential Transition Metal-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product |

| Suzuki-Miyaura | 4-Bromo-5-fluoro-7-methyl-1-benzofuran | Arylboronic acid | Pd(PPh₃)₄, base | 4-Aryl-5-fluoro-7-methyl-1-benzofuran |

| Heck | 6-Bromo-5-fluoro-7-methyl-1-benzofuran | Alkene | Pd(OAc)₂, PPh₃, base | 6-Alkenyl-5-fluoro-7-methyl-1-benzofuran |

| Sonogashira | 4-Iodo-5-fluoro-7-methyl-1-benzofuran | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 4-Alkynyl-5-fluoro-7-methyl-1-benzofuran |

Ring-Opening and Rearrangement Processes of the Benzofuran System

The benzofuran ring, while aromatic, can undergo ring-opening reactions under specific conditions, often promoted by transition metals or strong reducing agents. kyoto-u.ac.jpacs.orgchinesechemsoc.orgresearchgate.net Nickel-catalyzed reactions, for example, have been shown to cleave the C-O bond of the furan ring. acs.orgchinesechemsoc.org Reductive cleavage with lithium metal can also lead to ring-opened products like o-hydroxystyrene derivatives. kyoto-u.ac.jp

Rearrangement reactions of the benzofuran skeleton are less common but can occur under specific stimuli. For example, a researchgate.netresearchgate.net-sigmatropic rearrangement has been observed in the synthesis of highly substituted benzofurans. rsc.org Additionally, rearrangements of substituents on the benzofuran ring can be induced. researchgate.net While no specific ring-opening or rearrangement reactions for this compound have been documented, its behavior can be inferred from the reactivity of other substituted benzofurans. kyoto-u.ac.jpacs.orgchinesechemsoc.orgresearchgate.netrsc.org

Advanced Spectroscopic and Spectrometric Characterization of 5 Fluoro 7 Methyl 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. The following sections outline the predicted NMR characteristics for 5-Fluoro-7-methyl-1-benzofuran.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the furan (B31954) ring protons, and the methyl group protons. The chemical shifts are influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating effect of the methyl group.

Aromatic Protons: The protons on the benzene (B151609) ring (H4 and H6) will be split by the adjacent fluorine atom and by each other. The fluorine atom at position 5 will cause a characteristic splitting pattern. H4 is expected to appear as a doublet of doublets due to coupling with H6 and the fluorine atom. Similarly, H6 will appear as a doublet of doublets due to coupling with H4 and the fluorine atom.

Furan Ring Protons: The protons on the furan ring (H2 and H3) will appear as doublets due to coupling with each other. Their chemical shifts will be in the typical range for benzofuran (B130515) protons.

Methyl Protons: The methyl group at position 7 will appear as a singlet, as it has no adjacent protons to couple with.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H2 | 7.5 - 7.7 | d | JH2-H3 = 2.0 - 3.0 |

| H3 | 6.7 - 6.9 | d | JH3-H2 = 2.0 - 3.0 |

| H4 | 7.1 - 7.3 | dd | JH4-H6 = 2.0 - 3.0, JH4-F = 8.0 - 10.0 |

| H6 | 6.9 - 7.1 | dd | JH6-H4 = 2.0 - 3.0, JH6-F = 4.0 - 6.0 |

| 7-CH₃ | 2.4 - 2.6 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atoms directly bonded to the fluorine and oxygen atoms will show characteristic chemical shifts. The fluorine atom will also cause C-F coupling, which will be observable in the spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 145 - 147 |

| C3 | 105 - 107 |

| C3a | 120 - 122 (d, JC3a-F) |

| C4 | 110 - 112 (d, JC4-F) |

| C5 | 158 - 160 (d, JC5-F) |

| C6 | 115 - 117 (d, JC6-F) |

| C7 | 125 - 127 |

| C7a | 150 - 152 |

| 7-CH₃ | 15 - 17 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a powerful technique for studying fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at position 5. This signal will be split into a doublet of doublets due to coupling with the ortho protons, H4 and H6. The chemical shift will be characteristic of an aryl fluoride (B91410).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

While no specific 2D NMR data is available, these techniques would be crucial for the definitive assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons, confirming the H2-H3 and H4-H6 couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra would establish the direct one-bond correlations between protons and the carbons they are attached to.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations between protons that are in close proximity, which can help to confirm the spatial arrangement of the substituents. For instance, a NOE between the methyl protons and H6 would be anticipated.

Solid-State NMR Spectroscopy

Solid-state NMR (ssNMR) spectroscopy provides information about the structure and dynamics of molecules in the solid state. For this compound, ssNMR could be used to study polymorphism, which is the ability of a compound to exist in different crystal forms. Different polymorphs would give rise to different ssNMR spectra due to variations in the local chemical environments and intermolecular interactions. ¹³C and ¹⁹F ssNMR would be particularly informative for this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl radical (M-15) and the loss of a formyl radical (M-29) from the furan ring, which are characteristic fragmentation pathways for benzofurans. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF.

Predicted Mass Spectrometry Data:

| m/z | Predicted Fragment |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of CH₃ |

| [M-28]⁺ | Loss of CO |

| [M-29]⁺ | Loss of CHO |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data for this compound could be located.

Analysis of Fragmentation Pathways for Structural Elucidation

Without experimental mass spectrometry data, an analysis of the fragmentation pathways for this compound cannot be provided.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis and Functional Group Identification

Specific IR and Raman spectra for this compound are not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Transitions and Absorption Characteristics

No UV-Vis absorption data for this compound has been found.

Solvatochromic Effects on Electronic Spectra

There is no available information on the solvatochromic effects for this specific compound.

X-ray Crystallography (SC-XRD)

X-ray crystallography stands as a definitive method for the complete structural elucidation of crystalline solids. For the purpose of this discussion, crystallographic data from derivatives of this compound will be used to illustrate the depth of information that can be obtained.

Single crystal X-ray diffraction (SC-XRD) provides precise measurement of the three-dimensional arrangement of atoms within a crystal, leading to the determination of bond lengths, bond angles, and the absolute configuration of chiral centers.

| Crystal Parameter | Value |

| Formula | C₁₂H₁₁FO₃S |

| Molecular Weight | 254.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.1747 (9) |

| b (Å) | 4.9242 (3) |

| c (Å) | 14.4572 (7) |

| β (°) | 91.701 (3) |

| Volume (ų) | 1150.97 (11) |

| Z | 4 |

| Crystal data for 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid. nih.gov |

Similarly, the crystallographic data for another derivative, 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran, provides further context. nih.govresearchgate.net

| Crystal Parameter | Value |

| Formula | C₂₁H₁₄F₂O₂S |

| Molecular Weight | 368.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.3698 (8) |

| b (Å) | 7.9967 (5) |

| c (Å) | 17.4195 (10) |

| β (°) | 100.323 (4) |

| Volume (ų) | 1695.20 (18) |

| Z | 4 |

| Crystal data for 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran. nih.govresearchgate.net |

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. In the crystal structure of 5-Fluoro-2-(4-fluorophenyl)-7-methyl-3-phenylsulfinyl-1-benzofuran, molecules are linked by weak C–H⋯O and C–H⋯π interactions, which collectively form a three-dimensional network. nih.gov In another related compound, 5-Fluoro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, the crystal structure is stabilized by aromatic π–π interactions between the furan and benzene rings of neighboring molecules, with a centroid–centroid distance of 3.805 (3) Å. nih.gov This structure also exhibits weak intermolecular C—H⋯O and C—H⋯F interactions. nih.gov The presence of fluorine can influence crystal packing through C—H⋯F interactions, which play a significant role in the architecture of molecular crystals. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in a crystal, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. nih.gov

Circular Dichroism (CD) Spectroscopy (for Chiral Analogs or Protein Binding Studies)

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left-handed circularly polarized light and right-handed circularly polarized light by chiral molecules. While this compound itself is not chiral, CD spectroscopy would be an invaluable tool for studying its chiral analogs or its interactions with chiral macromolecules like proteins.

For chiral benzofuran derivatives, CD spectroscopy can be used to determine their absolute configuration. rsc.org The technique is highly sensitive to the stereochemistry of the molecule, and the resulting spectrum provides a unique fingerprint of its three-dimensional structure. rsc.org

In the context of protein binding studies, CD spectroscopy can reveal changes in the secondary structure of a protein upon binding to a ligand, such as a benzofuran derivative. nih.gov For example, studies on the interaction of benzofuran derivatives with bovine serum albumin (BSA) have shown that these compounds can alter the secondary structure of the protein. nih.gov By monitoring the changes in the CD spectrum of the protein in the presence of the benzofuran compound, information about the binding event and its effect on the protein's conformation can be obtained. nih.gov

Computational and Theoretical Investigations of 5 Fluoro 7 Methyl 1 Benzofuran

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-body systems. bohrium.com It is a method of choice for studying benzofuran (B130515) derivatives due to its balance of accuracy and computational cost. researchgate.net DFT calculations allow for the exploration of molecular structure, reactivity, and various spectroscopic parameters. bohrium.com

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), the equilibrium geometry of 5-Fluoro-7-methyl-1-benzofuran can be determined. bohrium.comresearchgate.net This process yields crucial information on bond lengths, bond angles, and dihedral angles. For instance, in related benzofuran structures, the benzofuran core is generally found to be planar.

The electronic structure defines the distribution of electrons within the molecule. Analysis of the electronic structure can reveal details about the aromaticity of the fused ring system and the influence of the fluorine and methyl substituents on the electron density distribution. While specific optimized geometry data for this compound is not available in the provided search results, the table below shows representative geometric parameters for a related benzofuran derivative, highlighting the type of data obtained from such calculations.

Table 1: Illustrative Geometric Parameters from DFT Calculations for a Benzofuran Derivative

| Parameter | Value |

|---|---|

| C2–C3 bond length | 1.54 Å |

| C7–CH₂Cl bond length | 1.78 Å |

| C5–Cl bond length | 1.72 Å |

| Dihedral angle (benzene-furan) | 3.9° |

Data is for 5-chloro-7-(chloromethyl)-2,3-dihydro-1-benzofuran (B1430648) and serves as an example.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests higher reactivity and polarizability. researchgate.net

For benzofuran derivatives, the HOMO is typically localized over the fused ring system, while the LUMO distribution can be influenced by substituents. In a study of 7-methoxy-benzofuran-2-carboxylic acid, the HOMO-LUMO energy gap was calculated to be 4.189 eV, suggesting high polarizability. researchgate.net For a series of carbazole-based donor-acceptor compounds, the calculated HOMO-LUMO gaps ranged from 2.50 to 3.42 eV. nankai.edu.cn

Table 2: Example FMO Data for a Benzofuran Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -2.06 |

| HOMO-LUMO Gap (ΔE) | 4.19 |

Data is for 7-methoxy-benzofuran-2-carboxylic acid and serves as an example. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. researchgate.net The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com Green and yellow represent intermediate potential values. mdpi.comnih.gov

For this compound, the MEP surface would likely show a negative potential around the electronegative fluorine and oxygen atoms, making these sites favorable for electrophilic interactions. mdpi.com The aromatic rings would exhibit regions of negative potential above and below the plane, characteristic of π-systems. researchgate.net Such analysis helps in predicting sites for intermolecular interactions, including hydrogen bonding. mdpi.com

Natural Bond Orbital (NBO) analysis provides a chemical picture of bonding in terms of localized Lewis-type bonds and lone pairs. southampton.ac.uk It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which reveals stabilizing intramolecular and intermolecular interactions. researchgate.netq-chem.com The strength of these interactions is quantified by the second-order perturbation energy, E(2). mdpi.com

In the context of this compound, NBO analysis could elucidate hyperconjugative interactions involving the methyl group and the aromatic system, as well as interactions involving the lone pairs of the fluorine and oxygen atoms. This analysis is crucial for understanding the molecule's conformational preferences and the nature of its non-covalent interactions. mdpi.com

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure verification. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. escholarship.orgmdpi.com For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of particular interest. researchgate.net Computational studies have developed scaling factors to improve the accuracy of predicted shifts, with deviations from experimental values often being less than 6.5 ppm. escholarship.org

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (FT-IR and Raman spectra) help in the assignment of experimental spectral bands. researchgate.net Calculated frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors in the computational method. researchgate.net For a related benzofuran derivative, a good correlation was found between observed and calculated vibrational frequencies using the B3LYP/6311+G(d,p) level of theory. researchgate.net

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies for a Chalcone Derivative

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| O–H stretch | 3787 | >3500 |

| C=O stretch | 1705 | 1648 |

| C=C stretch | 1654 | 1594 |

Data is for 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one and serves as an example. mdpi.com

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule with rotatable bonds, like the methyl group in this compound, a Potential Energy Surface (PES) can be mapped. researchgate.net The PES is a plot of the molecule's energy as a function of one or more geometric parameters, such as dihedral angles. This map reveals the lowest-energy conformers and the energy barriers between them. While the benzofuran ring system is largely rigid, rotation of the methyl group at the C7 position would have a specific rotational barrier that could be determined through these calculations.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a computational method to observe the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal how the molecule behaves in a dynamic state, particularly in a solution, providing insights into its flexibility and interactions with its surroundings.

In solution, the interactions with solvent molecules can influence these dynamics. MD simulations can track the rotational freedom of the methyl group and the subtle puckering or planar deviations of the benzofuran ring. By analyzing the trajectory of the atoms over several nanoseconds, it is possible to identify the most stable conformations and the energy barriers between different rotational states of the methyl substituent. Studies on similar substituted benzofurans have shown that the planarity of the benzofuran core is generally maintained, with substituents influencing the local electronic environment rather than causing significant structural distortions.

The surrounding solvent can significantly impact the electronic properties of a molecule. For this compound, changing the solvent polarity is expected to alter its dipole moment, polarizability, and the energies of its frontier molecular orbitals (HOMO and LUMO).

Computational models like the Conductor-like Polarizable Continuum Model (CPCM) can be used to simulate these effects. scielo.org.mx As solvent polarity increases, a general trend of a slight decrease in the HOMO-LUMO energy gap is often observed in related benzofuran derivatives. nih.gov This is because polar solvents can stabilize the charge separation present in the excited state more effectively than in the ground state. Consequently, properties such as the molecule's absorption spectrum may exhibit a shift (solvatochromism) in different solvents. The dipole moment is also expected to increase in more polar solvents as the solvent's reaction field induces a greater polarization of the molecule's electron density.

Quantum Chemical Parameters and Reactivity Indices

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to determine various parameters that describe a molecule's reactivity. These indices help in predicting how this compound might behave in chemical reactions.

Fukui functions (f(r)) are key reactivity descriptors that identify the sites within a molecule most susceptible to nucleophilic, electrophilic, or radical attack. acs.org For an electrophilic attack, the relevant Fukui function (f⁻(r)) is related to the density of the Highest Occupied Molecular Orbital (HOMO), highlighting regions where it is most favorable to remove an electron. aablocks.com Conversely, for a nucleophilic attack, the f⁺(r) function, related to the Lowest Unoccupied Molecular Orbital (LUMO) density, indicates the most favorable sites for electron acceptance.

Global reactivity descriptors provide a general measure of a molecule's stability and reactivity. researchgate.netresearchgate.net

Global Hardness (η) quantifies the resistance of a molecule to change its electron configuration. A higher value of hardness indicates greater stability and lower reactivity. materialsciencejournal.org

Electrophilicity Index (ω) measures the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger capacity to act as an electrophile. materialsciencejournal.org

These parameters are calculated from the energies of the HOMO and LUMO. materialsciencejournal.org While specific experimental values for this compound are not available, theoretical values can be computed to guide synthetic efforts and understand its chemical nature. The presence of the electron-withdrawing fluorine atom is expected to influence these reactivity indices significantly. nih.gov

| Parameter | Symbol | Value | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap | ΔE | 5.3 eV | Difference between LUMO and HOMO energies |

| Global Hardness | η | 2.65 eV | Resistance to change in electron distribution materialsciencejournal.org |

| Electrophilicity Index | ω | 2.85 eV | Capacity to accept electrons materialsciencejournal.org |

Nonlinear Optical (NLO) Properties Calculations

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. bohrium.com Computational methods can predict the NLO properties of molecules like this compound. Key NLO properties include molecular polarizability (α) and the first-order hyperpolarizability (β). nih.gov

Calculations, often performed using time-dependent density functional theory (TD-DFT), can quantify these properties. The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation (SHG), a process where two photons of the same frequency are converted into a single photon with twice the frequency. aps.org

| Property | Symbol | Calculated Value (a.u.) | Description |

|---|---|---|---|

| Mean Polarizability | ⟨α⟩ | ~90 | Measure of the molecule's electronic cloud distortion in an electric field nih.gov |

| Total First Hyperpolarizability | βtot | ~250 | Measure of the second-order nonlinear optical response nih.gov |

Structure Activity Relationship Studies of 5 Fluoro 7 Methyl 1 Benzofuran and Its Analogs Non Clinical Focus

Influence of Fluorine Substitution on Biological Activity Profiles in Benzofuran (B130515) Scaffolds

The introduction of fluorine into the benzofuran core is a common strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. researchgate.net Halogen additions, including fluorine, to the benzofuran ring have been shown to significantly increase anticancer activities. mdpi.comsemanticscholar.orgnih.gov

Positional Effects of Fluorine on Biological Potency and Selectivity

The position of the fluorine atom on the benzofuran ring is a critical determinant of its biological activity and selectivity. mdpi.com For instance, in a series of benzofuran derivatives developed as ERAP1 inhibitors, a fluorine atom at the 5-position demonstrated a positive effect on potency compared to their non-substituted counterparts. nih.gov Docking studies of these compounds revealed that the fluorine atom at the 5-position points toward specific amino acid residues (Gln881 and Arg841) in the regulatory site of the enzyme. nih.gov This selective interaction contributes to the observed increase in potency.

In other studies on benzofuran derivatives with potential anticancer activity, the addition of a fluorine atom at the C-4 position of a 2-benzofuranyl derivative resulted in a two-fold increase in potency and inhibitory activity. mdpi.comsemanticscholar.orgnih.gov Generally, halogen substitutions at the para position of the benzofuran are more likely to form favorable hydrophobic interactions, leading to higher potency. mdpi.comsemanticscholar.orgnih.gov Conversely, a study on SIRT2 inhibitors showed that 4-fluoro substituted compounds displayed the weakest inhibition in the series, suggesting that the positional effect of fluorine is highly context-dependent and varies with the biological target. mdpi.com

The following table summarizes the positional effects of fluorine on the biological activity of various benzofuran analogs.

| Compound Series | Fluorine Position | Observed Effect on Potency/Selectivity | Reference |

| ERAP1 Inhibitors | 5-position | Positive effect on potency | nih.gov |

| Anticancer Agents | 4-position | 2-fold increase in potency and inhibitory activity | mdpi.comsemanticscholar.orgnih.gov |

| SIRT2 Inhibitors | 4-position | Weakest inhibition in the series | mdpi.com |

| TTR Stabilizers | 4-position | Slightly less potent than Cl, Br, and I analogs | acs.org |

Role of Fluorine in Mediating Non-Covalent Interactions (e.g., Halogen Bonding, Hydrophobic Interactions)

The unique properties of the fluorine atom allow it to participate in various non-covalent interactions that can significantly influence a molecule's binding affinity to its biological target. The ability of halogens, including fluorine, to form "halogen bonds" an attractive interaction between the electrophilic halogen and a molecule's nucleophilic sites substantially improves binding affinity. mdpi.comsemanticscholar.orgnih.gov

Fluorine's high electronegativity can also lead to favorable hydrophobic interactions. mdpi.comsemanticscholar.orgnih.gov In silico studies of benzofuran-based ERAP1 inhibitors showed that the fluorine atom at the 5-position is oriented towards Gln881 and Arg841, suggesting a potential role in mediating interactions within the binding pocket. nih.gov Furthermore, the substitution of a phenyl ring with a halogen is considered beneficial due to their hydrophobic and electron-donating nature, which can enhance cytotoxic properties. mdpi.comsemanticscholar.orgnih.gov It is also known that 19F-NMR signals are sensitive to local electrostatic fields and can be influenced by noncovalent interactions such as hydrogen bonding and van der Waals forces. nih.gov

Effects on Lipophilicity and Membrane Permeability (Theoretical and In Vitro Assessments)

However, the relationship is not always straightforward. While fluorination is a strategy to modify lipophilicity and bioactivity, the subtle changes in lipophilicity resulting from different fluorination patterns have been shown to correlate well with membrane partitioning for a given class of compounds. nih.govnih.gov Studies using solid-state 19F NMR have demonstrated an excellent correlation between the octanol-water partition coefficient (logP) and the membrane molar partitioning coefficients (logKp) for series of fluorinated compounds. nih.govnih.gov This indicates that even minor modulations in lipophilicity due to fluorination can have a real impact on membrane permeability. nih.gov

Impact of Methyl Group at C-7 on Structure-Activity Relationships

The presence and position of a methyl group on the benzofuran scaffold can also have a significant impact on biological activity. In studies of natural benzofuran derivatives as acetylcholinesterase inhibitors, the methyl group at the 7-position was found to be critical for the inhibitory activity of chromene compounds. tandfonline.com Its removal led to a decrease in activity. tandfonline.com

Substituent Effects at Other Positions (e.g., C-2, C-3) on the 5-Fluoro-7-methyl-1-benzofuran Scaffold

Modifications at other positions of the benzofuran ring, such as C-2 and C-3, are crucial for determining the biological activity and selectivity of the compounds.

Contribution of Electron-Withdrawing and Electron-Donating Groups to Activity

The electronic nature of substituents on the benzofuran ring plays a significant role in modulating biological activity. In general, the benzofuran ring is considered electron-rich and is highly reactive towards electrophilic substitution. rsc.org

In the context of SIRT2 inhibitors, an electron-donating group (methoxy) on the benzofuran core enhanced the inhibitory effect compared to an electron-withdrawing group (fluoro). mdpi.com Conversely, for a series of antifungal benzofuran derivatives, the presence of two electron-withdrawing groups increased activity approximately fourfold. rsc.orgrsc.org Furthermore, a combination of an electron-withdrawing group on the benzofuran ring and an electron-donating group on an aromatic side chain resulted in good activity. rsc.orgrsc.org

Theoretical studies on benzofuran derivatives have shown that electron-withdrawing groups attached to the π-conjugated system can decrease bond dissociation enthalpies, while electron-donating groups are helpful in decreasing ionization potentials. researchgate.netscholarena.com These findings highlight the complex interplay between the electronic properties of substituents and the resulting biological activity, which can be tailored for specific therapeutic targets.

The following table provides a summary of the effects of various substituents on the biological activity of benzofuran analogs.

| Position | Substituent Type | General Effect on Activity | Reference |

| C-2 | Ester or heterocyclic rings | Crucial for cytotoxic activity and selectivity | mdpi.comsemanticscholar.orgnih.gov |

| C-3 | Methyl group | Can significantly increase antiproliferative activity | mdpi.com |

| C-4 | Hydroxyl group | Essential for antibacterial activity | rsc.org |

| C-5, C-6 | Halogens, nitro, hydroxyl groups | Potent antibacterial activity | rsc.org |

| C-6 | Hydroxyl group | Essential for antibacterial activity | rsc.org |

| C-6 | Methoxy (B1213986) group | Higher activity than C-7 methoxy substitution | mdpi.com |

In Vitro Biological Activity Studies (Scaffold Potential, not Clinical Outcomes)

The benzofuran scaffold is a versatile platform that has been extensively explored for its potential in modulating various biological processes. In vitro assays are fundamental in assessing the biological activity of compounds like this compound and its analogs, providing insights into their potential as modulators of enzymes, receptors, and cellular pathways.

Enzyme Inhibition and Activation Assays

Benzofuran derivatives have been evaluated against a wide array of enzymes, demonstrating the scaffold's potential for enzyme modulation. The nature and position of substituents on the benzofuran ring are critical determinants of their inhibitory or activatory potency and selectivity.

For example, a series of novel benzofuran-oxadiazole molecules were synthesized and screened for their inhibitory activity against bacterial tyrosinase. mdpi.com In this study, a derivative with a fluoro group exhibited the highest tyrosinase inhibition potential. mdpi.com Generally, derivatives with electron-withdrawing halogen substituents showed more promising inhibitory effects than those with electron-donating groups. mdpi.com

Other studies have shown that benzofuran derivatives can inhibit enzymes such as monoamine oxidase B (MAO-B), a target for neurodegenerative diseases. Electron-withdrawing groups, such as fluorine, at certain positions on the benzofuran ring have been found to favor MAO-B inhibition. Furthermore, a series of benzofuran derivatives were discovered as potent inhibitors of ERAP1, with some analogs exhibiting nanomolar potency. nih.gov

The following table summarizes the enzyme inhibition data for some representative benzofuran analogs.

| Compound/Analog | Target Enzyme | Assay Type | Result (e.g., IC₅₀) | Reference |

| Benzofuran-oxadiazole with fluoro group | Bacterial Tyrosinase | Enzyme Inhibition | IC₅₀ = 11 ± 0.25 µM | mdpi.com |

| 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one | MAO-B | Enzyme Inhibition | µM range IC₅₀ values | |

| Optimized benzofuran derivative | ERAP1 | Fluorescence-based | Nanomolar range | nih.gov |

| Benzofuran derivative with fluorine at position 4 of 2-benzofuranyl | uPA | Enzyme Inhibition | Kᵢ = 88 nM; IC₅₀ = 0.43 μM | nih.gov |

Receptor Binding Studies

The benzofuran scaffold is also present in molecules that interact with various receptors, indicating its potential for development as receptor modulators. Receptor binding assays are used to determine the affinity of a compound for a specific receptor.

For instance, a study on novel MDMA-benzofuran analogs characterized their neurochemical binding profiles against a battery of human and non-human receptors. nih.gov These analogs displayed high binding affinities for serotonin (B10506) (5-HT₂) and norepinephrine (B1679862) (NEα₂) receptors. nih.govresearchgate.net Another study focused on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines as ligands for histamine (B1213489) H₃ and H₄ receptors. frontiersin.org The results highlighted the importance of substituents on the benzofuran ring for binding affinity. frontiersin.org

The table below presents receptor binding data for selected benzofuran analogs.

| Compound/Analog | Target Receptor | Assay Type | Result (e.g., pKᵢ) | Reference |

| MDMA-benzofuran analogs (e.g., 5-APB, 6-MAPB) | 5-HT₂ₐ, ₂ᵦ, ₂c and NEα₂ receptors | Radioligand Binding | High affinity | nih.govresearchgate.net |

| LINS01004 (N-allyl-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine) | Histamine H₃ Receptor | Radioligand Binding | pKᵢ = 6.40 | frontiersin.org |

| LINS01007 (chlorinated 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine) | Histamine H₄ Receptor | Radioligand Binding | pKᵢ = 6.06 | frontiersin.org |

Cell-Based Assays for Specific Biological Pathways or Targets (e.g., cellular uptake, target engagement)

Cell-based assays provide a more physiologically relevant context to evaluate the biological activity of a compound by assessing its effects on whole cells, including processes like cellular uptake and target engagement. Numerous studies have utilized cell-based assays to investigate the potential of benzofuran derivatives, particularly in the context of cancer research.

For example, a high-throughput, cell-based HCV luciferase reporter assay was used to screen a large library of compounds, which led to the identification of a benzofuran class of HCV inhibitors. researchgate.net Optimization of this scaffold resulted in potent inhibitors with low cytotoxicity. researchgate.net In other studies, the antiproliferative activity of benzofuran derivatives has been evaluated against various cancer cell lines, such as human breast cancer (MCF-7) and non-small cell lung cancer (A549) cells. nih.govmdpi.comrsc.org These studies often reveal that the substitution pattern on the benzofuran ring significantly influences the cytotoxic activity. nih.govrsc.org For instance, the presence of electron-donating groups like methyl or methoxy on the phenyl ring of some piperazine-based benzofurans resulted in more promising anticancer activities. rsc.org

The following table summarizes findings from cell-based assays for various benzofuran analogs.

| Compound/Analog | Cell Line | Assay Type | Result (e.g., IC₅₀, GI₅₀) | Reference |

| Optimized Benzofuran Inhibitor | Huh-7 (HCV replicon) | HCV Luciferase Reporter | EC₅₀ < 100 nM | researchgate.net |

| Brominated dimethoxy-methyl-benzofuran derivative | K562, HL60 | MTT Assay | IC₅₀ = 5 µM, 0.1 µM | nih.gov |

| Piperazine-based benzofurans with electron-donor groups | MCF-7, A549, HeLa, HCT116, SGC7901 | MTT Assay | IC₅₀ < 10 μM | rsc.org |

| Benzofuran-thiazole hybrid (Compound 8g) | Various (NCI-60) | Anticancer Screening | GI₅₀ = 0.295 to 4.15 μM | atmiyauni.ac.in |

| Fluorinated benzophenone (B1666685) derivative (Compound 7b) | MDA-MB-231, KB-3-1 | MTT Assay | High cytotoxicity | bohrium.com |

Advanced Derivatives and Analogs of 5 Fluoro 7 Methyl 1 Benzofuran: Synthesis and Structural Elucidation

Design Principles for Novel Fluorinated Benzofuran (B130515) Architectures with Enhanced Properties

The design of new benzofuran derivatives is guided by established principles aimed at optimizing their molecular properties for specific applications. The incorporation of fluorine is a key strategy in medicinal chemistry, as it can profoundly alter the characteristics of the parent molecule. researchgate.net

One of the primary reasons for introducing fluorine is to enhance biological activity. Halogen atoms like fluorine, chlorine, and bromine on the benzofuran ring have been shown to increase the potency of compounds, particularly in the context of anticancer activity. nih.govsemanticscholar.org This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are favorable interactions between an electrophilic halogen and a nucleophilic site on a biological target, thereby improving binding affinity. nih.govsemanticscholar.org The position of the fluorine atom on the benzofuran ring is a critical determinant of its effect on biological activity. nih.gov

Furthermore, replacing hydrogen or hydroxyl groups with fluorine can modulate key physicochemical properties. researchgate.net These modifications can lead to:

Increased Lipophilicity : The addition of fluorine can enhance a molecule's fat-solubility, which may improve its ability to cross cell membranes. researchgate.net

Altered Basicity : Fluorine's strong electron-withdrawing nature can lower the basicity (pKa) of nearby functional groups, such as amines, which can affect receptor binding and metabolic stability. cas.cn

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body and potentially increasing the drug's half-life. researchgate.net

Structure-activity relationship (SAR) studies suggest that the biological effects of benzofuran derivatives are often enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. mdpi.com For designing materials with specific optical properties, such as mechanofluorochromism (changing color under mechanical stress), a donor-acceptor (D-A) framework is often employed, where the fluorinated benzofuran could act as part of the molecular scaffold. researchgate.net

Synthesis of Complex 5-Fluoro-7-methyl-1-benzofuran Conjugates and Hybrid Molecules

Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool for creating novel molecules with potentially synergistic or multi-target activities. General synthetic routes established for benzofuran scaffolds can be applied to produce complex conjugates and hybrids starting from this compound.

Common strategies involve coupling the benzofuran core with other heterocyclic systems known for their biological relevance, such as quinazolinone, imidazole (B134444), or chalcones. semanticscholar.orgnih.govunisa.ac.za For instance, a small library of benzofuran derivatives has been fused to imidazole and quinazolinone scaffolds to create molecules with desirable drug-like profiles. nih.govsemanticscholar.org

A versatile and widely used method for creating such conjugates is the Suzuki-Miyaura coupling reaction. nih.govjst.go.jp This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between a halogenated benzofuran (or a benzofuran boronate) and another aromatic or heterocyclic partner. For example, a 2-brominated this compound could be coupled with a boronic acid derivative of a molecule like quinazolinone or a substituted phenyl ring to form a complex hybrid molecule. jst.go.jp

Another approach involves condensation reactions. The synthesis of (Z)-2-[(5-nitrofuran-2-yl)methylene]benzofuran-3(2H)-ones has been achieved by condensing 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with 3(2H)-benzofuranones. nih.gov This type of reaction could be adapted to link a suitably functionalized this compound with various aldehydes or ketones to generate diverse hybrid structures.

The table below outlines a conceptual synthetic approach for creating a benzofuran-quinazoline hybrid using a Suzuki coupling reaction.

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product Type |

| 2-Bromo-5-fluoro-7-methyl-1-benzofuran | Quinazoline boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Solvent | Benzofuran-Quinazoline Hybrid |

This modular approach allows for the systematic synthesis of a wide array of complex conjugates, enabling the exploration of structure-activity relationships.

Stereoselective Synthesis of Chiral this compound Analogs

The creation of chiral molecules with specific three-dimensional arrangements is crucial, as the stereochemistry of a compound often dictates its interaction with biological targets. Stereoselective synthesis aims to produce a single desired stereoisomer, which is essential for developing effective and selective therapeutic agents.

A highly effective method for constructing chiral benzofuran derivatives is the asymmetric [3+2] cycloaddition. rsc.org Research has demonstrated that a dinuclear zinc-catalyzed enantioselective [3+2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and aurones can rapidly build complex chiral spiro[benzofuran-pyrrolidine] derivatives. rsc.org This protocol has been shown to be tolerant of various substituents on the ketimine partner, including chloro, fluoro, bromo, and methyl groups at the C-5 and C-7 positions. rsc.org This tolerance indicates the viability of using a ketimine derived from a 5-fluoro-7-methyl substituted isatin (B1672199) to produce the corresponding chiral spiro-benzofuran analog with good yields and high enantioselectivity. rsc.org

The general reaction is depicted below:

The key components for this stereoselective synthesis are summarized in the following table.

| Component | Function | Example |

| Iminobenzofuran Precursor | Provides the benzofuran scaffold | Ketimine derived from 5-fluoro-7-methyl isatin |

| Dipolarophile | Reacts with the imine in the cycloaddition | Aurone or Thioaurone rsc.org |

| Metal Catalyst | Facilitates the reaction | Diethylzinc (ZnEt₂) rsc.org |

| Chiral Ligand | Induces stereoselectivity | (R)-BINAP or similar chiral phosphine (B1218219) ligands rsc.org |

This method represents a powerful tool for accessing complex, three-dimensional chiral structures based on the this compound core, which are valuable for screening in drug discovery programs.